molecular formula C9H11BrClNO B1377716 3-Amino-3-(2-bromophenyl)oxetane hydrochloride CAS No. 1416323-20-0

3-Amino-3-(2-bromophenyl)oxetane hydrochloride

Cat. No. B1377716
M. Wt: 264.54 g/mol
InChI Key: FGARDJCXVBBYEE-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromophenyl)oxetane hydrochloride, also known as ABOH, is a chemical compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. ABOH is a brominated amine derivative of oxetane and can be synthesized from 3-bromo-2-hydroxybenzaldehyde and ethylamine.

Scientific Research Applications

Synthesis and Material Science Applications

3-Amino-3-(2-bromophenyl)oxetane hydrochloride serves as a precursor in the synthesis of energetic oxetanes, which have applications in explosives. For instance, derivatives prepared from this compound exhibit improved performance, insensitivity, and thermostability, making them superior to traditional materials used in explosive formulations (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022). This advancement highlights the compound's significance in developing materials with enhanced explosive properties and safety profiles.

Drug Discovery and Bioisostere Applications

In the realm of drug discovery, the oxetane ring, a feature in 3-Amino-3-(2-bromophenyl)oxetane hydrochloride, is recognized for its bioisosteric resemblance to geminal dimethyl groups and carbonyl groups. This resemblance enables the creation of compounds with modified solubility, lipophilicity, and metabolic stability, which are crucial for the development of new pharmaceuticals. A notable example is the synthesis of oxetane derivatives aimed at generating structurally diverse 3-aminooxetanes, which can be leveraged to create novel therapeutic agents with improved pharmacokinetic profiles (Hamzik & Brubaker, 2010).

Synthetic Methodologies

The versatility of 3-Amino-3-(2-bromophenyl)oxetane hydrochloride is further illustrated in synthetic methodologies, where it serves as a building block for various synthetic routes. For example, its utilization in the facile synthesis of specific oxetane derivatives highlights its role in advancing synthetic chemistry by providing efficient routes to complex molecules (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015). These methodologies are instrumental in the discovery and development of new materials and drugs.

properties

IUPAC Name

3-(2-bromophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGARDJCXVBBYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-bromophenyl)oxetane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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